An In-depth Technical Guide to MS47134: A Potent and Selective MRGPRX4 Agonist
An In-depth Technical Guide to MS47134: A Potent and Selective MRGPRX4 Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of MS47134, a potent and selective agonist for the Mas-related G-protein-coupled receptor X4 (MRGPRX4). This document details its mechanism of action, signaling pathways, and the experimental protocols used for its characterization, presenting key quantitative data in a structured format for ease of comparison.
Introduction
MS47134 is a small molecule agonist of MRGPRX4, a receptor implicated in the sensations of pain and itch, as well as in mast cell-mediated hypersensitivity.[1] With a half-maximal effective concentration (EC50) of 149 nM, MS47134 serves as a valuable tool for investigating the physiological and pathological roles of MRGPRX4.[1]
Core Data Presentation
The following tables summarize the key quantitative data regarding the potency, selectivity, and structure-activity relationship of MS47134.
Table 1: Potency and Selectivity of MS47134
| Parameter | Value | Target/System | Assay | Reference |
| EC50 | 149 nM | Human MRGPRX4 | FLIPR Ca²⁺ Assay | [1] |
| Selectivity | 47-fold | MRGPRX4 vs. Kir6.2/SUR1 potassium channel | Not Specified | [1][2] |
Table 2: Effects of MRGPRX4 Mutagenesis on MS47134-Mediated Gq Activation
Data from alanine (B10760859) substitution mutagenesis studies highlight key residues in the MRGPRX4 binding pocket essential for MS47134 activity. The following data is derived from the supplementary materials of "Structure, function and pharmacology of human itch GPCRs".
| Mutant | EC50 (nM) | Emax (% of WT) |
| Wild-type | 149 | 100 |
| R82A | >10,000 | <10 |
| L83S | 2,860 | 85 |
| K96A | >10,000 | <10 |
| L98A | 1,230 | 95 |
| V99A | >10,000 | <10 |
| M102A | 890 | 100 |
| W158A | >10,000 | <10 |
| Y240A | >10,000 | <10 |
| Y250A | >10,000 | <10 |
| Y254A | >10,000 | <10 |
Signaling Pathways and Experimental Workflows
MS47134-Induced MRGPRX4 Signaling Pathway
MS47134 activates MRGPRX4, which is a Gq-coupled G-protein coupled receptor (GPCR). This initiates a well-defined intracellular signaling cascade.
Caption: MS47134 activates the MRGPRX4-Gq signaling cascade.
Experimental Workflow for GPCR Agonist Screening
The general workflow for identifying and characterizing a GPCR agonist like MS47134 involves several key stages, from initial screening to detailed functional characterization.
Caption: A typical workflow for GPCR agonist discovery and characterization.
Experimental Protocols
FLIPR Ca²⁺ Assay for MRGPRX4 Activation
This protocol is a representative method for assessing the activation of MRGPRX4 by agonists like MS47134 through the measurement of intracellular calcium mobilization.
Objective: To determine the potency (EC50) of MS47134 in activating MRGPRX4.
Materials:
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HEK293 cells stably expressing human MRGPRX4.
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Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
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Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
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Probenecid (B1678239) (to inhibit dye leakage).
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MS47134 stock solution in DMSO.
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384-well black-walled, clear-bottom assay plates.
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Fluorometric Imaging Plate Reader (FLIPR).
Procedure:
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Cell Plating: Seed HEK293-MRGPRX4 cells into 384-well plates at an appropriate density and allow them to adhere overnight.
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Dye Loading:
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Prepare a dye loading solution containing the calcium-sensitive dye and probenecid in the assay buffer.
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Remove the cell culture medium from the plates and add the dye loading solution to each well.
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Incubate the plates for 1 hour at 37°C in the dark.
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Compound Preparation:
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Prepare a serial dilution of MS47134 in assay buffer. The final concentration in the assay should typically range from picomolar to micromolar.
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Prepare a vehicle control (assay buffer with the same percentage of DMSO as the highest MS47134 concentration).
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FLIPR Measurement:
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Place the cell plate and the compound plate into the FLIPR instrument.
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Set the instrument to record a baseline fluorescence reading for a short period (e.g., 10-20 seconds).
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The instrument will then automatically add the MS47134 dilutions (or vehicle) to the cell plate.
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Continue to record the fluorescence signal for a defined period (e.g., 2-3 minutes) to capture the peak calcium response.
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Data Analysis:
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The change in fluorescence intensity (peak minus baseline) is calculated for each well.
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Plot the fluorescence response against the logarithm of the MS47134 concentration.
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Fit the data to a four-parameter logistic equation to determine the EC50 value.
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Gq Protein Activation Assay (BRET-based)
This protocol describes a method to more directly measure the activation of the Gq protein by an activated MRGPRX4 receptor.
Objective: To confirm that MS47134-induced MRGPRX4 activation leads to Gq protein engagement.
Materials:
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HEK293 cells co-expressing MRGPRX4 and a BRET (Bioluminescence Resonance Energy Transfer) biosensor for Gq activation (e.g., Gq fused to a donor fluorophore and a G protein-coupled receptor kinase (GRK) fused to an acceptor fluorophore).
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Substrate for the donor fluorophore (e.g., coelenterazine (B1669285) h).
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MS47134 stock solution in DMSO.
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White, opaque 96-well or 384-well microplates.
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Luminometer capable of measuring dual-wavelength emissions.
Procedure:
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Cell Plating: Seed the engineered HEK293 cells into the microplates and allow them to adhere.
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Compound Addition: Add serial dilutions of MS47134 to the wells.
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Substrate Addition: Add the donor fluorophore substrate to all wells.
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Incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at room temperature in the dark.
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BRET Measurement:
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Measure the luminescence at the emission wavelengths of the donor and acceptor fluorophores using the luminometer.
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Data Analysis:
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Calculate the BRET ratio (acceptor emission / donor emission) for each well.
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Plot the BRET ratio against the logarithm of the MS47134 concentration.
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An increase in the BRET ratio indicates Gq protein activation. The data can be fitted to determine the EC50 for Gq activation.
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Conclusion
MS47134 is a well-characterized, potent, and selective agonist of MRGPRX4. The data and protocols presented in this guide provide a solid foundation for researchers utilizing this compound to explore the roles of MRGPRX4 in itch, pain, and other sensory phenomena. The detailed mutagenesis data offers valuable insights into the ligand-receptor interactions, which can inform future drug design and development efforts targeting this important receptor.
